Yttrium oxide

描述

Historical Trajectories in Yttrium Oxide Discovery and Early Scientific Investigations

The story of this compound begins with the discovery of the mineral ytterbite in a quarry near the Swedish village of Ytterby in 1787 by Carl Axel Arrhenius. Initially believed to contain tungsten, samples of this mineral were sent for analysis to Johan Gadolin, a Finnish mineralogist and chemist. In 1794, Gadolin published his findings, identifying a new "earth" within the mineral, which he named yttria wikipedia.orgsputtering-targets.netebsco.comscribd.comlivescience.com. Anders Gustaf Ekeberg confirmed this discovery in 1797 and officially named the element yttrium, after the village where its source mineral was found wikipedia.org. The element itself was first isolated in an impure form in 1828 by German chemist Friedrich Wöhler wikipedia.orgsputtering-targets.netebsco.comrsc.org.

Further scientific investigations in the 19th century revealed the complexity of yttria. In 1843, Swedish chemist Carl Gustaf Mosander demonstrated that what was initially thought to be a single oxide actually contained three distinct oxides: white this compound, yellow terbium oxide, and rose-colored erbium oxide wikipedia.orgsputtering-targets.netlivescience.comrsc.org. Additional research led to the isolation of ytterbium oxide in 1878 wikipedia.org. These discoveries highlighted the intricate nature of rare earth elements and laid the groundwork for understanding the unique properties of their oxides, including this compound.

Evolution of Research Paradigms for this compound

The research paradigms surrounding this compound have evolved significantly since its initial discovery. Early investigations were primarily focused on the isolation and characterization of the element and its oxide, aiming to establish its place in the periodic table and understand its fundamental chemical behavior wikipedia.orgsputtering-targets.netebsco.com. The remarkable stability of this compound at high temperatures, reaching up to approximately 2,200°C, quickly drew attention to its potential in refractory applications and as an insulator samaterials.com.

A pivotal shift in research occurred in 1987 with the discovery that yttrium barium copper oxide (YBCO) exhibited high-temperature superconductivity wikipedia.orglivescience.comrsc.org. This breakthrough spurred intensive research into the superconducting properties of yttrium-containing compounds and broadened the scope of this compound's scientific interest beyond its traditional material applications. More recently, the advent of nanotechnology has opened new avenues, with a significant focus on this compound nanoparticles. This has led to a deeper understanding of how size, morphology, and surface properties influence its behavior, driving research in fields ranging from biomedicine to advanced catalysis azonano.commdpi.comresearchgate.net. The current research landscape is characterized by interdisciplinary approaches, integrating physics, chemistry, materials science, and biology to explore novel functionalities and applications.

Current Research Landscape and Emerging Trends in this compound Studies

The contemporary research landscape for this compound is dynamic and multifaceted, with several key trends shaping its trajectory. A significant area of focus is the synthesis and application of this compound nanoparticles, exploring their unique properties for biomedical applications such as drug delivery, antioxidant therapy, and tissue engineering mdpi.comresearchgate.netnih.govnih.gov. Researchers are investigating green synthesis methods for these nanoparticles, utilizing plant extracts to achieve more sustainable production nih.gov.

Superconductivity remains an active research area, with continued interest in yttrium-based superconductors like YBCO for applications in power transmission and magnetic levitation livescience.comrsc.orgstanfordmaterials.comjscimedcentral.com. In materials science, this compound is being explored for its role in advanced ceramics, particularly as a stabilizer for zirconia (yttria-stabilized zirconia, YSZ) and as a sintering additive to enhance material properties stanfordmaterials.com. Emerging trends also include its use in nuclear technology for radiation shielding materials and in optoelectronics for high-performance displays and lasers samaterials.comresearchgate.netnih.gov. The demand for high-purity this compound is also growing, driven by its critical role in sophisticated applications like quantum computing and advanced medical imaging databridgemarketresearch.commarketresearchfuture.com.

Interdisciplinary Significance of this compound in Advanced Materials Science

This compound's significance in advanced materials science stems from its versatile properties, making it a crucial element across multiple disciplines. In ceramics , it serves as a vital stabilizer for zirconia, preventing phase transformations that lead to cracking, thus forming the highly durable yttria-stabilized zirconia (YSZ) used in thermal barrier coatings, dental implants, and solid oxide fuel cells stanfordmaterials.com. It also acts as a sintering additive, promoting densification at lower temperatures and reducing defects in ceramic manufacturing stanfordmaterials.com.

In optics and electronics , this compound is essential for producing phosphors that impart red color in television tubes and LED screens ebsco.comazonano.com. Its high dielectric constant and thermal stability make it suitable for insulating layers in electronic devices azonano.comresearchgate.net. This compound is also used in optical coatings for UV to IR regions and in the manufacturing of specialized optical materials and camera lenses due to its transparency and resistance to thermal shock rsc.orgchemicalbook.com.

The field of superconductivity has been significantly impacted by yttrium, with YBCO being a prominent high-temperature superconductor used in applications like MRI machines and power grids wikipedia.orglivescience.comrsc.orgstanfordmaterials.com. Furthermore, this compound finds applications in catalysis , as a host for rare-earth doping, and in biomedicine for imaging, drug delivery, and as an antioxidant agent mdpi.comresearchgate.netnih.govtaylorandfrancis.com. Its use in nuclear thermal propulsion and as a crucible material for melting reactive metals like titanium underscores its utility in extreme environments researchgate.netresearchgate.net.

属性

IUPAC Name |

oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFQVOCFDJEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

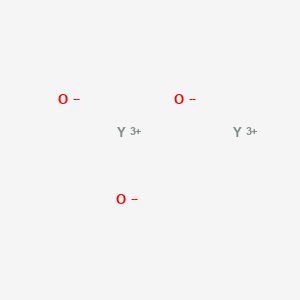

[O-2].[O-2].[O-2].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y2O3, O3Y2 | |

| Record name | yttria | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttria | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Yttrium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051573 | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-36-9, 11130-29-3 | |

| Record name | Yttria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Yttrium Oxide

Solution-Based Synthesis Techniques for Yttrium Oxide

Solution-based synthesis routes are prominent for fabricating this compound nanoparticles due to their ability to achieve high chemical homogeneity and control over the final product's structure. sciforum.net Among these, sol-gel processing and hydrothermal/solvothermal methods are widely employed. mdpi.comresearchgate.netsemanticscholar.org These techniques involve the chemical transformation of molecular precursors in a liquid phase to form solid particles. They offer advantages such as lower processing temperatures compared to solid-state reactions and the ability to produce nanoparticles with specific sizes and shapes by carefully controlling reaction parameters. mdpi.comresearchgate.net

Sol-Gel Processing of this compound Nanocrystallites

The sol-gel method is a versatile wet-chemical technique used for synthesizing solid materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. mdpi.comsciforum.net This process is advantageous for producing this compound nanocrystallites due to its capacity for high purity, compositional control, and the ability to form desired crystal structures at relatively low temperatures. sciforum.netresearchgate.net The synthesis typically involves the hydrolysis and condensation of metal-organic or metal-inorganic precursors in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). Further processing, including aging and drying, transforms the sol into a "gel," a solid macromolecule immersed in a solvent. Subsequent heat treatment (calcination) removes organic residues and promotes the crystallization of the final this compound powder. sciforum.net

The choice of precursor is a critical factor in the sol-gel synthesis of this compound, as it significantly influences the reaction pathway and the properties of the final material. Commonly used precursors include yttrium salts such as yttrium nitrate (B79036) (Y(NO₃)₃) and yttrium chloride (YCl₃). researchgate.netnih.govnih.gov These are typically dissolved in an alcohol, such as methanol. researchgate.netnih.gov

The reaction kinetics are managed through the use of chelating agents or stabilizers, like acetylacetone, which is added to control the hydrolysis and condensation reactions to form a stable sol. sciforum.netresearchgate.net The process generally proceeds at room temperature under vigorous stirring. researchgate.net In some syntheses, a block copolymer like P-123 poloxamer can be incorporated into the sol. researchgate.netnih.gov This addition can help create a porous structure and promote the formation of oxygen vacancies in the final material. researchgate.net The sol is then converted into a xerogel by heating at a relatively low temperature (e.g., 90°C) for an extended period, which is then followed by calcination at higher temperatures to induce crystallization. sciforum.net Studies have shown that this compound powders prepared from a yttrium chloride precursor may exhibit better physicochemical properties, such as crystallinity and purity, compared to those derived from yttrium nitrate. sciforum.netnih.gov

The morphology and crystallinity of this compound synthesized via the sol-gel method are heavily dependent on process parameters, particularly the calcination temperature and the molar ratios of reactants.

Calcination Temperature: The heat treatment or calcination step is crucial for transforming the amorphous gel into crystalline Y₂O₃. The cubic structure of this compound typically begins to form at temperatures around 700°C and remains stable up to 900°C and beyond. sciforum.net As the calcination temperature is increased, the crystallinity of the this compound generally improves, which is observable by sharper and more intense peaks in X-ray diffraction (XRD) patterns. uobaghdad.edu.iq This increase in temperature provides the necessary energy for atomic rearrangement into a more ordered crystalline lattice. However, higher calcination temperatures can also lead to particle growth and agglomeration, affecting the final particle size and surface area. rsc.orgnih.gov For instance, one study found that increasing the calcination temperature from 500°C to 1000°C resulted in an increase in the average crystallite size of Y₂O₃ nanoparticles. uobaghdad.edu.iq

Molar Ratios: The molar ratio of additives, such as the P-123 poloxamer surfactant to the yttrium precursor (P-123:Y), also plays a significant role. Research has demonstrated that increasing the molar ratio of P-123:Y can lead to a higher degree of crystallization. researchgate.netnih.gov For example, a P-123:Y molar ratio of 2:1 was found to produce this compound with a more intense primary diffraction peak compared to a 1:1 ratio or samples without the poloxamer, when using yttrium chloride as the precursor and calcining at 900°C. researchgate.netnih.gov The final crystallite sizes are also influenced by these parameters, often falling within the range of 21 to 32 nanometers. sciforum.netresearchgate.netnih.gov

The following table summarizes the influence of key process parameters on the properties of sol-gel synthesized this compound.

| Parameter | Variation | Effect on this compound Properties | Source(s) |

| Precursor | Yttrium Chloride vs. Yttrium Nitrate | Yttrium chloride precursor can lead to better crystallinity and purity. | sciforum.netnih.gov |

| Calcination Temperature | 700°C to 1000°C | Increased temperature improves crystallinity and increases crystallite size. | sciforum.netuobaghdad.edu.iq |

| P-123:Y Molar Ratio | 1:1 vs. 2:1 | A higher molar ratio (2:1) can enhance the degree of crystallization. | researchgate.netnih.gov |

Hydrothermal and Solvothermal Approaches for this compound Nanoparticle Fabrication

Hydrothermal and solvothermal synthesis are other prominent solution-based methods for producing high-quality this compound nanoparticles. mdpi.comresearchgate.net These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave. sigmaaldrich.com The elevated conditions increase the solubility of reactants and facilitate the crystallization of the product. sigmaaldrich.com These methods are advantageous for their ability to produce highly crystalline nanoparticles with controlled morphology and size at relatively low temperatures, often without the need for a post-synthesis calcination step. sigmaaldrich.comresearchgate.net

The general procedure involves dissolving a yttrium precursor, such as yttrium nitrate hexahydrate, in the chosen solvent. orientjchem.orgorientjchem.org A precipitating agent, like potassium hydroxide (B78521) (KOH) or hexamethylenetetramine (HMTA), is then added to the solution. mdpi.comorientjchem.org The resulting mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 180°C) for several hours. mdpi.comorientjchem.org After the reaction, the autoclave is cooled, and the resulting solid product is collected, washed with deionized water and ethanol, and dried. mdpi.comorientjchem.org

A key advantage of the hydrothermal method is the ability to precisely control the morphology and size of the resulting this compound nanoparticles by tuning various reaction parameters. capes.gov.brresearchgate.net

Effect of pH and Precipitant: The pH of the reaction medium significantly influences the final morphology. mdpi.com By varying the pH, this compound can be synthesized into different shapes, such as nanorods and nanoflakes. mdpi.com The choice of precipitating agent also plays a crucial role. For example, using HMTA as a precipitant can lead to the formation of nanocubes or flower-like structures depending on other reactants present, such as phenol. mdpi.com

Effect of Precursor Concentration: The concentration of the yttrium precursor has a direct impact on the size and morphology of the nanoparticles. orientjchem.orgorientjchem.org Lower precursor concentrations (e.g., 0.1 M yttrium nitrate) tend to produce smaller, more uniform nanoparticles, such as needle-like structures. orientjchem.orgorientjchem.org As the precursor concentration increases (e.g., to 0.2 M, 0.3 M, or 0.4 M), the particle size also increases, and the morphology can become more varied and agglomerated. orientjchem.orgorientjchem.org This increase in crystallite size with higher precursor concentration has been confirmed by analyses showing sizes ranging from 34 nm to 58 nm. orientjchem.orgorientjchem.orgresearchgate.net

Effect of Solvents and Temperature: The choice of solvent (hydrothermal vs. solvothermal) and the reaction temperature can produce different shapes, including plates, rods, and spheres. researchgate.netbohrium.com The morphology of the final this compound particles is often retained from the precursor formed during the hydrothermal reaction. capes.gov.br For instance, precursors like Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O and hexagonal Y(OH)₃ can be formed, which then convert to Y₂O₃ while maintaining their original shape upon subsequent, albeit sometimes unnecessary, calcination. capes.gov.br

The table below details the effect of different synthesis parameters on the morphology and size of hydrothermally synthesized this compound.

| Parameter | Condition | Resulting Morphology/Size | Source(s) |

| pH | Varied | Nanorods, Nanoflakes | mdpi.com |

| Precursor Concentration | 0.1 M Y(NO₃)₃ | Needle-like, uniform nanoparticles (avg. crystallite size ~34 nm) | orientjchem.orgorientjchem.org |

| Precursor Concentration | 0.2 M - 0.4 M Y(NO₃)₃ | Increased particle size and agglomeration (avg. crystallite size 38-58 nm) | orientjchem.orgorientjchem.org |

| Precipitating Agent | HMTA | Nanocubes | mdpi.com |

| Precipitating Agent | HMTA with Phenol | Flower-like structures | mdpi.com |

| Solvent | Deionized water, ethylene (B1197577) glycol, glycerol | Plate-type, rod-type, spherical-type | researchgate.netbohrium.com |

To accelerate the synthesis process, microwave irradiation can be combined with the hydrothermal method. uobaghdad.edu.iq Microwave-assisted hydrothermal synthesis offers benefits such as rapid and uniform heating, which can significantly reduce reaction times and save energy compared to conventional oven-based heating. uobaghdad.edu.iq

In this method, the precursor solution is placed in a microwave-transparent vessel and subjected to microwave radiation, which directly heats the reactants. This rapid heating can lead to different nucleation and growth kinetics compared to conventional hydrothermal synthesis, resulting in unique nanostructures. For example, one study compared conventional and microwave-assisted hydrothermal methods for synthesizing yttrium hydroxide precursors, which were then calcined to produce this compound. uobaghdad.edu.iq While the conventional method followed by calcination at 1000°C produced nanorods, the microwave-assisted route yielded worm-like or neck-like nanostructures. uobaghdad.edu.iq

Furthermore, the microwave-assisted method can influence the resulting crystallite size. At calcination temperatures of 500°C and 700°C, the microwave-synthesized precursor produced smaller Y₂O₃ crystallites (8.1 nm and 13.2 nm, respectively) compared to the conventionally synthesized precursor (17.13 nm and 24.1 nm, respectively). uobaghdad.edu.iq This suggests that the microwave-assisted route can be a more efficient method for producing smaller, highly crystallized this compound nanoparticles with distinct morphologies. uobaghdad.edu.iq

Precipitation Methods for this compound Synthesis

Precipitation is a widely utilized and straightforward technique for synthesizing this compound nanoparticles and powders, offering low-cost production and control over particle size for large-scale industrial use. mdpi.comresearchgate.net The general process involves the precipitation of a yttrium salt precursor, typically yttrium nitrate or yttrium chloride, from a solution using a precipitating agent. mdpi.comnih.gov The resulting precipitate, often a precursor like yttrium oxalate (B1200264) or yttrium hydroxide, is then calcined at elevated temperatures to yield the final this compound product. mdpi.comresearchgate.netsurrey.ac.uk

Common precipitants include oxalic acid, urea (B33335), and ammonium (B1175870) hydroxide. nih.govwjygy.com.cnresearchgate.net The choice of precipitant and the control of reaction conditions such as temperature, pH, reactant concentration, and aging time are critical in determining the morphology and size of the final Y₂O₃ particles. researchgate.netdiva-portal.org For instance, when using oxalic acid, increasing the acidity, precipitation temperature, and aging time, while decreasing the feeding speed, can effectively increase the particle size of the resulting this compound. researchgate.net One study successfully synthesized Y₂O₃ particles larger than 50 μm using this method. researchgate.net

The co-precipitation method, a variation of this technique, involves precipitating the yttrium precursor along with other compounds. For example, pure cubic phase this compound nanoparticles have been synthesized by co-precipitation using yttrium oxalate (Y₂(C₂O₄)₃) as the precursor, which is subsequently calcined. surrey.ac.uk In one study, optimal processing parameters were found to be a co-precipitation reaction at 40°C for 1 hour, followed by calcination at 650°C for 4 hours, which yielded semi-spherical Y₂O₃ nanoparticles with crystallite sizes between 7 and 21 nm. surrey.ac.uk

Homogeneous precipitation using urea as the precipitant can produce ultrafine this compound powders. wjygy.com.cnoptica.org This method allows for the synthesis of Y₂O₃ nanophosphors with particle sizes controlled to less than 50 nm and a chemical yield greater than 90%. optica.orgresearchgate.net The use of surfactants like polyethylene (B3416737) glycol (PEG) can also influence the particle characteristics, leading to the formation of homogenous spherical Y₂O₃ nanoparticles. mdpi.com

Table 1: Research Findings on Precipitation Methods for this compound Synthesis

| Precursor(s) | Precipitant/Medium | Method | Key Findings & Resulting Characteristics | Reference(s) |

| Yttrium Nitrate, Oxalic Acid | Water | Precipitation | Precursor Y₂(C₂O₄)₃·10H₂O formed. Calcination at 800-1000°C yields Y₂O₃. Final particles formed by smaller particles. | researchgate.netmdpi.com |

| Y(NO₃)₃·6H₂O | Ammonium Hydroxide, Gelatin | Precipitation | Precipitate dried at 70°C and pulverized. | nih.gov |

| Yttrium Nitrate | Urea, Water | Homogeneous Precipitation | Synthesized nanophosphors with size control <50 nm and >90% chemical yield. | optica.orgresearchgate.net |

| Yttrium Chloride (YCl₃) | PEG 2000 surfactant | Citrate Precipitation | Calcining the precursor at 800°C for 1 hour produced homogenous spherical Y₂O₃ NPs with a size of 20 nm. | mdpi.com |

| Yttrium Nitrate | Ammonia Oxalate | Co-precipitation | Optimal conditions: reaction at 40°C for 1h, calcination at 650°C for 4h. Yielded semi-spherical Y₂O₃ NPs (7-21 nm). | mdpi.comsurrey.ac.uk |

| Yttrium Nitrate, Hafnium (IV) Chloride | Ammonium Oxalate, PEG6000 | Co-precipitation | Yttrium hafnate (Y₂Hf₂O₇) precursor prepared; surfactant concentration controlled particle morphology (platelet, rod, spherical). | mdpi.com |

Emulsion-Based Techniques for this compound Production

Emulsion-based techniques, particularly the reverse micelle or microemulsion method, provide a versatile route for synthesizing inorganic nanoparticles with controlled size and morphology. ias.ac.innih.gov This "wet chemistry" approach offers improved control over particle uniformity and dispersity compared to bulk methods. researchgate.net Reverse micelles are thermodynamically stable, globular aggregates of surfactant molecules in an apolar solvent, which enclose nanosized water droplets in their polar cores. nih.govresearchgate.netpsu.edu These water cores act as nanoreactors where precipitation reactions occur. researchgate.netpsu.edu

The synthesis is typically achieved by mixing two identical reverse micelle solutions, each containing one of the required reactants. psu.edu Upon mixing, the droplets collide and coalesce, allowing their aqueous contents to mix and react, leading to the precipitation of the desired compound within the confined space of the micelle. psu.edu

The properties of the resulting nanoparticles are governed by several factors, including the type of surfactant, the water-to-surfactant molar ratio (Wo), and the flexibility of the surfactant film. researchgate.netpsu.edu The most commonly used surfactant for this process is sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT). researchgate.netpsu.edu Research has shown that even in unstable microemulsions of isooctane, water, and AOT with yttrium nitrate, it is possible to obtain nanocrystalline this compound powders with low levels of agglomeration. researchgate.net The surfactant molecules on the powder surfaces can provide a protective action, preventing neck formation between particles until the surfactant has volatilized during calcination. researchgate.net However, if the salt concentration within the water cores exceeds a critical level, control over the synthesis process can be lost, resulting in agglomerated powders with broad size distributions. researchgate.net

Vapor-Phase Deposition Strategies for this compound Thin Films

Vapor-phase deposition techniques are essential for producing high-quality this compound thin films for applications in electronics and optics. These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD). mdpi.com

Chemical Vapor Deposition (CVD) of this compound Films

Chemical Vapor Deposition (CVD) is a highly flexible process for producing thin films, including those of this compound. researchgate.netarxiv.org In a typical CVD process, volatile precursor compounds are introduced into a reactor chamber where they decompose and react on a heated substrate surface to form the desired film. harvard.edu For this compound, metal-organic compounds, particularly metal β-diketonates like Y(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato), are commonly used as precursors. acs.orgazonano.com

The deposition process is sensitive to several parameters. For instance, using the precursor [Y(thd)₃], detectable film growth at 500°C occurs very slowly and only when oxygen is used as the carrier gas; no film forms with nitrogen or hydrogen carrier gases. acs.org The substrate material also plays a role, with studies investigating growth on silicon, sapphire, quartz, and yttria-stabilized zirconia (YSZ). researchgate.netarxiv.org

Catalyst-Enhanced Chemical Vapor Deposition (CE-CVD) is an advanced method that allows for the deposition of films at significantly lower temperatures than conventional CVD. acs.orgipme.ru This is achieved by introducing a small amount of a catalyst precursor into the reactor along with the main deposition precursor. acs.orgipme.ru For the synthesis of this compound films, palladium compounds such as [Pd(acac)₂] have been successfully used as catalyst precursors with the yttrium precursor [Y(thd)₃]. acs.org This technique enables the growth of high-quality this compound films under mild conditions. acs.org

The resulting films typically have open, amorphous structures. acs.org The mechanism is believed to involve the deposition of tiny palladium crystallites that act as catalytic centers for the formation of yttria around them. acs.org Even with very low concentrations of the palladium catalyst, yttria films can still be formed. acs.org

Metal-Organic Chemical Vapor Deposition (MOCVD) is particularly useful for creating doped this compound films, which are of great interest for scalable quantum devices and optical technologies. researchgate.netarxiv.orgaip.org This process involves using metal-organic precursors for both the host material (yttrium) and the dopant. For example, to create erbium-doped this compound (Er:Y₂O₃), precursors such as Y(tmhd)₃ and Er(tmhd)₃ are dissolved in a solvent like mesitylene, flash-evaporated, and then introduced into the deposition chamber. aip.org

The quality and properties of the doped films depend on the deposition conditions and the substrate used. researchgate.netarxiv.org Research has shown that the substrate impacts film morphology and crystalline orientation. researchgate.netarxiv.org For instance, different textures are observed when Er:Y₂O₃ is grown on an MBE-oxide/Si template compared to epitaxial growth on YSZ. researchgate.netarxiv.org Despite these differences, the optical emission features of the erbium ions can be comparable across samples, indicating a high-quality local crystalline environment regardless of the substrate. researchgate.netarxiv.org

Table 2: Research Findings on CVD Methods for this compound Films

| Method | Precursor(s) | Substrate(s) | Key Findings & Film Characteristics | Reference(s) |

| CE-CVD | Yttrium: [Y(thd)₃]Catalyst: [Pd(acac)₂] | Glass, SiO₂, Al, TiN, Si | Allows deposition at lower temperatures (e.g., 360°C). Films are oxygen-deficient as-deposited, with open, amorphous structures. | acs.org |

| DLI-MOCVD | Yttrium: Y(tmhd)₃Dopant: Er(tmhd)₃ | Si, Sapphire, Quartz, YSZ | Growth at ~850°C. Substrate impacts film morphology and crystalline orientation. High-quality local crystalline environment for Er³⁺ ions. | researchgate.netarxiv.orgaip.org |

| PE-CVD | Yttrium: Y(acac)₃Zirconium: Zr(acac)₄ | Not specified | Used to produce Yttria-Stabilized Zirconia (YSZ). Y(acac)₃ was more efficient at doping than Y(tmhd)₃, achieving a fully cubic phase at 800°C. | osti.gov |

Physical Vapor Deposition (PVD) of this compound Layers

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition techniques where a material is vaporized from a solid source and deposited onto a substrate. cnretec.com Common PVD methods for this compound include reactive sputtering and electron beam evaporation. sputtertargets.netsoton.ac.uk

Reactive Sputtering involves sputtering a metallic yttrium target in a reactive atmosphere containing oxygen and an inert gas like argon. sputtertargets.netbit.edu.cn The sputtered yttrium atoms react with the oxygen to form a this compound film on the substrate. sputtertargets.net The properties of the film are highly dependent on the deposition conditions, such as oxygen flow rate and partial pressure. bit.edu.cn Studies show that at low oxygen flow, films crystallize in the cubic phase with a strong (222) orientation, while higher oxygen flow can lead to a mixture of cubic and monoclinic phases. bit.edu.cn The film's microstructure can range from columnar to less structured as the oxygen flow increases. bit.edu.cn

Electron Beam Evaporation is another PVD technique where an electron beam heats and evaporates this compound source material in a vacuum chamber. sputtertargets.netlesker.com The vaporized material then travels to and condenses on the substrate, forming a thin film. sputtertargets.net This method can produce polycrystalline Y₂O₃ films. sputtertargets.net The process is conducted under high vacuum (e.g., 10⁻⁴ Torr), with the source material heated to approximately 2,000°C. lesker.comaemdeposition.com It has been used to deposit both undoped and erbium-doped Y₂O₃ films. researchgate.net

Other PVD variations include Plasma Spray-Physical Vapor Deposition (PS-PVD) , which has been used to deposit this compound coatings on graphite (B72142), resulting in a hybrid structure with partially formed columns. srce.hrresearchgate.netIon Beam Sputtering has also been employed to deposit Y₂O₃ films on silicon substrates. researchgate.net The properties of films made by different PVD methods can vary significantly, as shown by the different relative permittivity values reported for films produced by electron beam evaporation versus reactive sputtering. sputtertargets.net

Table 3: Comparison of PVD Methods for this compound Layers

| PVD Method | Source Material | Key Process Details | Resulting Film Properties | Reference(s) |

| Electron Beam Evaporation | This compound (Y₂O₃) pieces/pellets | Material heated by e-beam in high vacuum (~10⁻⁴ Torr). | Polycrystalline films. Relative permittivity reported as 11. | sputtertargets.netlesker.comaemdeposition.com |

| Reactive Sputtering | Yttrium (Y) target | Sputtering in a mixed gas of argon and oxygen. | Cubic or mixed cubic/monoclinic phases depending on O₂ flow. Relative permittivity reported as 15. | sputtertargets.netbit.edu.cn |

| High-Frequency Sputtering | Not specified | Not detailed | Relative permittivity reported as 11. | sputtertargets.net |

| Plasma Spray-PVD (PS-PVD) | This compound powder | Deposition on graphite using plasma spray. | Hybrid structure with partially formed columns. Thickness of 90-130 μm. | srce.hrresearchgate.net |

| Ion Beam Sputtering | Not specified | Deposition on Si at room temp. or 700°C under O₂ pressure. | Crystalline orientation determined by XRD. | researchgate.net |

Atomic Layer Deposition (ALD) of this compound

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. ALD is renowned for its ability to produce highly conformal, uniform, and pinhole-free films with precise thickness control at the atomic level. For this compound, the process typically involves alternating exposures of the substrate to a yttrium-containing precursor and an oxygen source, such as water or ozone. emdgroup.comrsc.org

Various liquid and solid yttrium precursors have been developed for ALD. A liquid precursor, Y-08, used with ozone and water as co-reactants, has demonstrated a growth per cycle (GPC) of up to 1.09 Å/cycle within an ALD window starting at 310 °C. emdgroup.com The resulting films have a refractive index between 1.90 and 1.95 and show excellent conformality on high-aspect-ratio structures. emdgroup.com Another liquid precursor, tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃], when used with water, yields a growth rate of 1.7 Å per cycle at deposition temperatures of 200 to 350 °C, with no detectable carbon or nitrogen contamination. rsc.org

Yttrium tris-(N,N′-diisopropylacetamidinate), Y(iPr₂amd)₃, is another precursor that, with water, provides a growth rate of 0.8 Å/cycle over a broad temperature range (150-280 °C). harvard.edu The films are pure, smooth, and have a cubic polycrystalline structure with a refractive index of 1.8. harvard.edu

Table 2: Comparison of this compound ALD Processes

| Precursor | Oxygen Source | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Refractive Index | Reference |

|---|---|---|---|---|---|

| Y-08 | Ozone followed by water | ≥ 310 | 1.09 | 1.90 - 1.95 | emdgroup.com |

| Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] | Water | 200 - 350 | 1.7 | - | rsc.org |

| Yttrium tris-(N,N′-diisopropylacetamidinate) [Y(iPr₂amd)₃] | Water | 150 - 280 | 0.8 | 1.8 | harvard.edu |

| Bis(Methylcyclopentadienyl) (MethylPentyl Pyrazolato) Yttrium (III) | Ozone | 180 - 225 | ~0.5 | 1.69 | avsconferences.org |

| Bis(Methylcyclopentadienyl) (MethylPentyl Pyrazolato) Yttrium (III) | Water | 135 - 180 | 0.5 - 0.6 | 1.73 | avsconferences.org |

| Y(EtCp)₂(ⁱPr₂-amd) | Ozone, water, or molecular oxygen | 300 - 450 | up to 1.1 | - | mdpi.com |

Solid-State Reaction and Thermal Decomposition Routes for this compound

Solid-state reaction and thermal decomposition are common methods for producing this compound powders, including nanoparticles. These methods often involve the synthesis of a precursor compound, which is then heated to decompose it into the final oxide material.

The thermal decomposition of yttrium-containing precursors, such as yttrium oxalate (Y₂(C₂O₄)₃·10H₂O) or yttrium hydroxide (Y(OH)₃), is a widely used approach. researchgate.netresearchgate.net For instance, yttrium hydroxide nanoparticles with a grain size of approximately 40–50 nm can be synthesized via cathodic electrodeposition and then thermally decomposed at 600°C to form a cubic-structured Y₂O₃ phase with a porous morphology. researchgate.net

The decomposition of yttrium oxalate decahydrate (B1171855) involves several stages, including the formation of intermediate oxycarbonates, before yielding this compound. mdpi.com The morphology and specific surface area of the final this compound product are influenced by the decomposition conditions and the crystal structure of the precursor. researchgate.netmdpi.com For example, nanocrystalline this compound with a specific surface area of 65 m²/g has been obtained through controlled thermal decomposition. researchgate.net In another study, the thermal decomposition of a [Y(Cup)₂(Gly)∙2H₂O] complex at 400°C produced pure Y₂O₃ nanoparticles with a spherical morphology and an average particle diameter of about 10 nm. orientjchem.org

Solid-state reactions can also be employed, where yttrium compounds are mixed with other solids and heated to high temperatures to induce a chemical reaction that forms this compound. mdpi.com

Green Synthesis Approaches for this compound Nanoparticles

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. This approach utilizes biological entities like plant extracts, bacteria, or fungi to mediate the synthesis process, reducing the need for harsh chemicals and high energy consumption. researchgate.net

For the synthesis of this compound nanoparticles, various plant extracts have been successfully used. For example, aqueous leaf extracts of Lantana camara L. have been employed in a sol-gel technique to synthesize Y₂O₃ nanoparticles. mdpi.comnih.gov Similarly, Agathosma betulina leaf extract has been used to produce Y₂O₃ nanoparticles with a nearly spherical morphology and an average diameter of 13 nm after calcination at 500°C. worldscientific.com Pine needle leaf extract has also been utilized to prepare yttrium nanoparticles, which were found to contain this compound and yttrium nitrate phases with a particle size of 24.55 nm. mdpi.com

These green synthesis methods often involve mixing a yttrium salt solution, such as yttrium nitrate hexahydrate, with the plant extract. The phytochemicals in the extract act as reducing and capping agents, facilitating the formation of the nanoparticles. The resulting product is then typically washed, dried, and sometimes calcined to obtain the final this compound nanoparticles. mdpi.com

Table 3: Examples of Green Synthesis of this compound Nanoparticles

| Plant Extract | Precursor | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Lantana camara L. leaf extract | Yttrium nitrate hexahydrate | - | mdpi.comnih.gov |

| Agathosma betulina leaf extract | - | Nearly spherical, average diameter of 13 nm | worldscientific.com |

| Pine needle leaf extract | - | Particle size of 24.55 nm, contains this compound and yttrium nitrate phases | mdpi.com |

Advanced Characterization and Spectroscopic Analysis of Yttrium Oxide

Structural Elucidation of Yttrium Oxide Phases (e.g., cubic, monoclinic)

This compound (Y₂O₃) is a versatile ceramic material known to exist in several crystalline forms, with the most common and stable phase being the cubic C-type structure. chemicalbook.com This body-centered cubic (BCC) structure, also known as bixbyite, is the thermodynamically stable form under standard conditions. chemicalbook.com The unit cell of the cubic phase contains 80 atoms and has a lattice parameter of approximately 1.0604 nm. chemicalbook.com In this structure, the yttrium cations occupy two distinct six-fold coordinated sites, and there is a specific arrangement of structural oxygen vacancies. chemicalbook.com

Under specific conditions, such as high pressure or through certain synthesis routes like thermal plasma treatment, a monoclinic B-type phase of this compound can also be formed. researchgate.netresearchgate.netmaterialsproject.org The transformation from the more common cubic phase to the monoclinic phase can be induced by factors like heat treatment and pressure. researchgate.netresearchgate.net Studies have also identified the presence of a hexagonal phase in conjunction with cubic and monoclinic phases in multiphase Y₂O₃ samples. rsc.org The identification and differentiation of these phases are critical as the crystal structure dictates the material's physical and chemical properties.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size Determination

X-ray diffraction (XRD) is a primary and powerful technique for analyzing the crystalline structure of this compound. youtube.comkjpupi.id The resulting diffraction pattern serves as a unique fingerprint for the material, allowing for the unambiguous identification of its constituent phases. youtube.comugm.ac.id For instance, the cubic phase of Y₂O₃ is characterized by prominent diffraction peaks corresponding to specific crystallographic planes, such as (222), (400), (440), and (622). researchgate.net The presence of a pure cubic phase is confirmed when the XRD pattern matches the standard data from the International Centre for Diffraction Data (ICDD), such as card file No. 89-5591. jksus.org In contrast, as-prepared samples synthesized via methods like co-precipitation may initially show a mixed phase of Y(OH)₃ and Y₂O₃, which transforms into a pure cubic yttria phase upon annealing. iaea.org

Beyond phase identification, XRD is instrumental in determining the average crystallite size of the nanoparticles. semanticscholar.org This is accomplished by analyzing the broadening of the diffraction peaks, a phenomenon that is inversely proportional to the crystallite size. The Debye-Scherrer equation is a widely used formula for this calculation. researchgate.net Research has shown that the crystallite size of Y₂O₃ nanoparticles can be controlled by synthesis methods and post-synthesis treatments, with calculated sizes often falling in the nanometer range, for example, between 15 nm and 46 nm. researchgate.netresearchgate.net

Table 1: Representative XRD Data for Cubic this compound

| 2θ Angle (Degrees) | Miller Indices (hkl) | Crystalline Phase | Reference |

| 29.12 - 29.8 | (222) | Cubic | researchgate.netresearchgate.net |

| 33.78 | (400) | Cubic | researchgate.net |

| 48.46 | (440) | Cubic | researchgate.net |

| 57.56 | (622) | Cubic | researchgate.net |

Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the direct visualization of the microstructure and nanostructure of this compound particles. arxiv.org TEM analysis provides detailed information on the size, shape, and agglomeration state of nanoparticles, complementing the statistical data obtained from XRD. iaea.org Studies using TEM have revealed that Y₂O₃ nanoparticles can exhibit various morphologies, including nearly spherical, orthorhombic, and cuboidal shapes. researchgate.netnih.gov

TEM images can clearly depict individual nanoparticles and their tendency to form agglomerates, with sizes reported in ranges like 20 nm to 45 nm. nih.gov High-resolution TEM (HR-TEM) goes a step further by revealing the crystalline nature of the particles, sometimes showing a matte texture indicative of crystallinity. researchgate.net The technique is also capable of confirming the polycrystalline nature of nanostructures, such as nanoneedles with dimensions of 1–2 µm in length and 20–30 nm in width. mdpi.com The average particle size determined from TEM analysis often shows good agreement with the crystallite size calculated from XRD data. worldscientific.com

Scanning Electron Microscopy (SEM) for Morphology and Surface Characteristics

The morphology observed via SEM is highly dependent on the synthesis method. For example, Y₂O₃ nanoparticles synthesized by a CO₂ carbonization method inherited the nanoneedle morphology of their yttrium carbonate precursor. mdpi.com In thin-film applications, SEM can be used to visualize the surface of the deposited film, as well as its cross-section, revealing the film's structure and thickness. researchgate.net The technique effectively illustrates how individual nanoparticles aggregate and form the material's bulk structure. iaea.org

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional topographical images of a material's surface at the nanoscale. azooptics.comjeremyjordan.me It quantitatively measures surface features and roughness with sub-nanometer vertical resolution. nanosurf.com For this compound, AFM analysis provides detailed information on surface morphology, highlighting features such as grain structure, porosity, and roughness. researchgate.net

AFM can characterize the surface topography with exceptional detail, allowing for the evaluation of changes due to processing or environmental exposure. researchgate.netoamjms.eu For instance, studies have used AFM to observe the surface morphology of Y₂O₃ after plasma exposure, revealing changes in grain structure, including the formation of porous or flat grains and variations in surface roughness. researchgate.net The technique provides true surface height measurements, which is a distinct advantage over methods that produce two-dimensional projections. jeremyjordan.me

Table 2: Comparison of Microscopy Techniques for Y₂O₃ Characterization

| Technique | Information Provided | Typical Resolution | Key Application for Y₂O₃ |

| TEM | Internal microstructure, crystallinity, particle size/shape | ~0.1-1 nm | Visualizing individual nanoparticles and crystal lattice. researchgate.net |

| SEM | Surface morphology, particle agglomeration, texture | ~1-10 nm | Examining the overall shape and arrangement of particle clusters. researchgate.net |

| AFM | 3D surface topography, quantitative surface roughness | Lateral: ~1-10 nm, Vertical: <1 nm | Mapping surface features and measuring roughness with high precision. nanosurf.comresearchgate.net |

Spectroscopic Investigations of this compound

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Groups

Fourier Transform Infrared Spectroscopy (FTIR) is a spectroscopic technique used to identify the chemical bonds and functional groups present in a material by measuring the absorption of infrared radiation. youtube.comyoutube.com In the analysis of this compound, FTIR is primarily used to confirm the presence of the characteristic metal-oxygen bonds and to detect other groups that may be present due to the synthesis process. researchgate.net

The FTIR spectrum of this compound typically shows distinct absorption bands in the fingerprint region (below 1000 cm⁻¹). The key absorption peaks corresponding to the Y-O stretching vibrations are generally observed in the range of 400 cm⁻¹ to 600 cm⁻¹. researchgate.netresearchgate.net Specifically, strong vibrations for Y₂O₃ have been identified around 498 cm⁻¹ and 565 cm⁻¹. researchgate.net Additionally, FTIR can reveal the presence of hydroxyl (-OH) groups, often from absorbed water or residual hydroxides from the synthesis, which appear as broad bands in the region of 3000-3650 cm⁻¹. researchgate.net The absence of bands from organic precursors in the final product can also be confirmed, indicating complete decomposition after calcination. researchgate.net

Table 3: Characteristic FTIR Absorption Bands in this compound Samples

| Wavenumber (cm⁻¹) | Vibrational Mode / Functional Group | Significance | Reference |

| ~3000 - 3650 | O-H stretching | Presence of absorbed water or residual hydroxides | researchgate.net |

| ~1510 | -OH bending | Presence of hydroxyl groups | researchgate.net |

| ~498 - 600 | Y-O stretching vibrations | Confirms the formation of the yttrium-oxygen bond in Y₂O₃ | researchgate.netresearchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive, non-destructive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. carleton.edueag.com The method involves irradiating a material with a beam of monochromatic X-rays, which causes the emission of photoelectrons from the sample's surface. eag.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. eag.com Since each element has a unique set of binding energies, XPS can identify the elements present and small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. carleton.edueag.com

In the analysis of this compound (Y₂O₃), XPS is instrumental in verifying surface purity, stoichiometry, and the chemical state of yttrium and oxygen. Research has shown that metallic yttrium deposited on a substrate can be completely converted to Y₂O₃ upon oxidation, a transformation that is readily confirmed by XPS analysis. aip.org The Y 3d and O 1s core level spectra are of particular interest. Studies on Y₂O₃ have demonstrated the chemical stability of the oxide, with the Y 3d peak position remaining consistent with the Y₂O₃ state even after significant heat treatments. aip.org

When this compound is doped with other elements, such as in the case of Bi³⁺-doped Y₂O₃ phosphors, XPS can reveal how the dopant is incorporated into the host lattice. researchgate.net Analysis has shown that Bi³⁺ ions can substitute for Y³⁺ ions at two distinct coordination sites within the Y₂O₃ crystal structure. researchgate.net Similarly, the high-resolution Y 3d spectrum of pure Y₂O₃ can itself be resolved into two peaks, corresponding to the two different crystallographic sites that yttrium ions occupy in the cubic bixbyite structure. researchgate.net The O 1s spectrum can also be complex, with deconvolution often revealing multiple components attributed to oxygen in the Y₂O₃ lattice, surface hydroxides, and oxygen associated with other elements in doped or composite systems. researchgate.net

Below is a table summarizing typical XPS findings for yttrium-based oxides.

| Element | Orbital | Material System | Observed Binding Energies (eV) or Features | Interpretation |

| Yttrium | Y 3d | Y₂O₃ on W(100) | Peak position consistent with Y₂O₃ after oxidation and heating. aip.org | Confirms the formation and high thermal stability of the Y₂O₃ chemical state on the surface. aip.org |

| Yttrium | Y 3d | Y₂O₃:Bi³⁺ | Spectrum shows two peaks for the Y³⁺ ion. researchgate.net | Corresponds to Y³⁺ ions in the two different crystallographic sites (C₂ and S₆) of the Y₂O₃ structure. researchgate.net |

| Oxygen | O 1s | Y₂O₃:Bi³⁺ | Deconvoluted into five peaks. researchgate.net | Two peaks for O²⁻ in Y₂O₃ sites, two for O²⁻ near Bi³⁺, and one for surface hydroxide (B78521). researchgate.net |

| Bismuth | Bi 4f | Y₂O₃:Bi³⁺ | Spectrum indicates Bi³⁺ ions in two different sites. researchgate.net | Confirms the substitution of Y³⁺ by Bi³⁺ in the host lattice at two distinct locations. researchgate.net |

Photoluminescence Spectroscopy for Luminescent Properties and Defect States

Photoluminescence (PL) spectroscopy is a non-contact, non-destructive method of probing the electronic structure of materials. aps.org The process involves exciting a sample with photons of a specific energy, which are absorbed, causing an electron to move to a higher energy level. aps.org The subsequent radiative decay of this electron back to a lower energy state results in the emission of a photon, which is collected and analyzed. aps.org The resulting spectrum provides valuable information about a material's luminescent properties, including emission and excitation energies, efficiency, and the presence of defect states within the crystal lattice. aps.org

This compound is a widely utilized host material in phosphors and optical ceramics, largely due to its chemical stability, high melting point, and broad transparency range. researchgate.net The luminescent properties of Y₂O₃ are highly sensitive to its crystalline quality and the presence of intrinsic and extrinsic defects. acs.org Oxygen vacancies are a common type of point defect in metal oxides and are known to play a significant role in the luminescence of yttria-based materials. researchgate.net These vacancies can create localized energy levels within the band gap, acting as traps for charge carriers and often leading to distinct emission bands. researchgate.net Research on yttria-stabilized zirconia (YSZ), a related material, established a direct linear relationship between the concentration of oxygen vacancies and the intensity of a specific PL excitation band, highlighting the technique's ability to quantify certain defects. researchgate.net

In undoped yttrium aluminum garnet (Y₃Al₅O₁₂, YAG), another important yttrium-based oxide, PL measurements have revealed numerous emission peaks attributed to native defects and trace impurities. researchgate.net These intrinsic and extrinsic centers can significantly impact the performance of doped YAG crystals in applications like lasers and scintillators by competing with the intended activator ions for the excitation energy. researchgate.net Therefore, PL spectroscopy is a critical tool for optimizing synthesis conditions to minimize unwanted defects and enhance the desired luminescent properties of this compound and related compounds. acs.orgresearchgate.net

The table below details some reported photoluminescence features in yttrium-based oxides.

| Material | Excitation/Emission Wavelength (nm) | Attributed Cause | Significance |

| Yttria-Stabilized Zirconia (YSZ) | Excitation band at ~241 nm | Oxygen Vacancies | The intensity of this band shows a linear relationship with the oxygen vacancy concentration. researchgate.net |

| Yttria-Stabilized Zirconia (YSZ) | Excitation band at ~280 nm | Defect states related to oxygen vacancies. researchgate.net | Provides insight into the electronic structure of defects in the material. researchgate.net |

| Yttrium Aluminum Garnet (YAG) | Emission peaks at ~700 nm and ~800 nm | Trace iron (Fe) impurities. researchgate.net | Demonstrates the high sensitivity of PL to low-level impurities that can affect optical performance. researchgate.net |

| Irradiated YAG | Absorption starting at 295 nm (4.2 eV) | F and F+ color centers (oxygen vacancies with trapped electrons). researchgate.net | Shows that high-energy irradiation can create stable defects with specific optical signatures. researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is most often integrated with a scanning electron microscope (SEM). youtube.com The technique works by bombarding a sample with a high-energy beam of electrons, which excites electrons in the sample's atoms and causes them to be ejected from their shells, creating an electron hole. wikipedia.org An electron from a higher-energy shell then fills this hole, and the excess energy is released in the form of an X-ray. wikipedia.org The energy of the emitted X-ray is a characteristic signature of the element from which it originated, allowing for the identification of the elements present in the sample. wikipedia.org

For this compound, EDX is a straightforward and powerful technique to confirm the elemental composition and purity. Analysis of Y₂O₃ nanoparticles, for instance, yields a spectrum with distinct peaks corresponding only to yttrium (Y) and oxygen (O), confirming the absence of impurities within the detection limits of the instrument. researchgate.net The technique provides quantitative results, typically presented as weight percent (Wt%) and atomic percent (At%) for each element detected. youtube.com This is crucial for verifying the stoichiometry of the synthesized oxide and for ensuring the correct elemental ratios in composite materials or doped phosphors. youtube.comresearchgate.net While highly effective for most elements, EDX cannot detect very light elements such as hydrogen and helium. youtube.com

The table below provides an example of quantitative results that would be obtained from an EDX analysis of a pure this compound (Y₂O₃) sample.

| Element | Weight % (Illustrative) | Atomic % (Illustrative) |

| O (Oxygen) | 21.26 | 60.00 |

| Y (Yttrium) | 78.74 | 40.00 |

| Total | 100.00 | 100.00 |

Electronic Structure and Computational Modeling of Yttrium Oxide

Theoretical Investigation of Defects and Their Impact on Yttrium Oxide Properties

Theoretical studies have been conducted to understand the formation of defects in this compound and their influence on the material's properties. These defects can include point defects such as oxygen vacancies and F-centers (an oxygen vacancy with trapped electrons), as well as acceptor impurities. researchgate.net The formation of these defects can significantly affect the position of the Fermi level and the thermodynamics of the system. researchgate.net For instance, the presence of acceptor states has been shown to have a considerable effect on the thermodynamics of defect formation. researchgate.net The energy of F-centers has been calculated using a combination of variational quantum-mechanical approaches and molecular statics methods. researchgate.net Understanding the behavior of these defects is crucial for controlling the properties of this compound for various applications.

Simulation of this compound under Strain and External Conditions

The properties of this compound can be tuned by applying external strain. Computational simulations have been used to investigate the effects of strain on related materials like yttria-stabilized zirconia (YSZ). In YSZ, applying biaxial lattice strain has been shown to influence the migration of oxygen vacancies, which in turn affects the ionic conductivity. researchgate.net Density functional theory and the nudged elastic band method have been employed to calculate the migration paths and barriers for oxygen vacancies under different strain conditions. researchgate.net These studies have revealed that tensile strain can lead to an exponential increase in oxygen diffusivity up to a certain critical value. researchgate.net This enhancement is attributed to changes in the local bonding environment and the opening of migration pathways. researchgate.net While this research focuses on YSZ, the methodologies and underlying principles are applicable to understanding the behavior of pure this compound under strain.

Computational Thermodynamics of this compound Phase Transitions

Computational thermodynamics plays a crucial role in understanding the phase stability and transitions of this compound (Y₂O₃) under various conditions of temperature and pressure. Through first-principles calculations and thermodynamic modeling, researchers can predict and analyze the structural transformations that govern the material's properties. This compound exhibits several polymorphic forms, primarily the cubic (C-type), monoclinic (B-type), and hexagonal (A-type) phases. aps.orgresearchgate.net Computational studies have been instrumental in elucidating the thermodynamic driving forces behind the transitions between these phases.

Ab initio calculations, based on density functional theory (DFT), are a primary tool for investigating the energetics of Y₂O₃ polymorphs. aps.org These methods allow for the calculation of the total energy and enthalpy of different crystal structures as a function of pressure and temperature. By comparing the Gibbs free energy of the cubic, monoclinic, and hexagonal phases, the relative stability and transition pressures can be determined. aps.org

Studies have shown that at ambient conditions, the cubic (space group Ia-3) phase is the most stable. aip.org However, under high pressure, Y₂O₃ undergoes a sequence of phase transitions. Computational models predict a transition from the cubic to the monoclinic phase and subsequently to a hexagonal structure at even higher pressures. aps.orgaip.org Shock studies have experimentally indicated a transition to the monoclinic structure in the pressure range of 12 to 20 GPa. aps.org More recent high-pressure studies combined with computational analysis have refined these transition pressures. A polymorphic phase transition from cubic to monoclinic occurs at approximately 13 GPa, followed by a transition from the monoclinic to a hexagonal phase at around 24.5 GPa at room temperature. aip.org

The thermodynamic stability of these phases is not solely dependent on static lattice energy but is also significantly influenced by vibrational contributions to the free energy. Lattice dynamic calculations are therefore employed to compute the phonon density of states (PDOS), which is essential for determining vibrational free energy and understanding phase stability at different temperatures. aps.org By combining ab initio calculations with lattice dynamics, a more complete and accurate picture of the Y₂O₃ phase diagram can be constructed.

The following tables summarize key parameters derived from computational thermodynamic studies of Y₂O₃ phase transitions.

Table 1: Calculated Pressure-Induced Phase Transition Data for Y₂O₃ at Room Temperature

| Transition | Calculated Onset Pressure (GPa) | Key Findings | Reference |

|---|---|---|---|

| Cubic (C-type) → Monoclinic (B-type) | ~13 | The transition involves a significant volume collapse and a change in the coordination of the Y atoms. aps.orgaip.org | aip.org |

| Monoclinic (B-type) → Hexagonal (A-type) | 24.5 | This high-pressure transition is displacive in nature. aps.orgaip.org The sequence of transitions is not reversible upon pressure release; the hexagonal to monoclinic transition is observed, and the monoclinic phase can persist at ambient conditions. aip.org | aip.org |

Table 2: Computationally Derived Thermodynamic Parameters for Y₂O₃ Polymorphs

| Phase | Parameter | Value | Reference |

|---|---|---|---|

| Cubic | Bulk Modulus (K₀) | 140(3) GPa | aip.org |

| Cubic | (∂KT/∂T)P | -0.041(2) GPa K⁻¹ | aip.org |

| Monoclinic | Bulk Modulus (K₀) | 150(4) GPa | aip.org |

| Monoclinic | (∂KT/∂T)P | -0.054(2) GPa K⁻¹ | aip.org |

| Hexagonal | Bulk Modulus (K₀) | 163(4) GPa | aip.org |

| Hexagonal | (∂KT/∂T)P | -0.034(19) GPa K⁻¹ | aip.org |

These computational approaches, such as the CALPHAD (CALculation of PHAse Diagrams) method, are essential for developing thermodynamic databases. researchgate.netdtu.dk These databases are critical for materials science applications, enabling the prediction of phase equilibria in multi-component systems containing this compound. researchgate.netdtu.dk

Doping Strategies and Luminescence Phenomena in Yttrium Oxide Systems

Rare Earth Ion Doping of Yttrium Oxide Hosts

The introduction of trivalent rare earth ions into the this compound crystal lattice is a common strategy to induce luminescence. Due to the similar ionic radii and chemical properties of yttrium and lanthanide elements, rare earth ions can readily substitute for Y³⁺ ions in the host matrix. researchgate.net This substitution creates active luminescence centers within the material.

Common rare earth dopants for this compound include Europium (Eu³⁺) for red emission, Terbium (Tb³⁺) for green emission, and Erbium (Er³⁺) for green and red emission. nih.gov The choice of the dopant ion and its concentration are critical factors that determine the spectral characteristics and efficiency of the resulting phosphor.

The characteristic luminescence of rare earth-doped this compound originates from electronic transitions within the 4f orbitals of the dopant ions. nih.gov These 4f electrons are well-shielded by the outer 5s and 5p electron shells, which results in sharp, narrow emission lines that are relatively insensitive to the host crystal environment. nih.gov

The primary mechanism of luminescence involves the absorption of energy, which excites an electron from a lower energy 4f orbital to a higher one. The subsequent relaxation of this electron back to a lower energy state results in the emission of a photon. These intraconfigurational 4f-4f transitions are governed by quantum mechanical selection rules. nih.gov

According to Laporte's rule, electric dipole transitions within the same electron configuration (like the 4f shell) are parity-forbidden. nih.govresearchgate.net However, in the this compound crystal, the local asymmetry of the crystal field around the dopant ion can mix electronic states of opposite parity into the 4f wavefunctions. nih.govresearchgate.net This "forced electric dipole transition" mechanism partially allows the 4f-4f transitions to occur, although they are typically weaker than fully allowed transitions. researchgate.net In crystal sites with centrosymmetry, magnetic dipole transitions may become more dominant. nih.gov

The specific energy levels of the 4f orbitals are unique to each rare earth element, leading to their distinct emission spectra. For example, the prominent red emission from Eu³⁺ in this compound is due to the ⁵D₀ → ⁷F₂ transition, while the green emission from Tb³⁺ corresponds to the ⁵D₄ → ⁷F₅ transition. nih.gov

Upconversion is a phenomenon where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible light through a multi-photon process. This compound is an effective host for upconversion luminescence due to its low phonon energy, which minimizes non-radiative losses and allows excited states to have longer lifetimes.

Several mechanisms can lead to upconversion luminescence, including excited-state absorption (ESA), energy transfer upconversion (ETU), and photon avalanche (PA). researchgate.net In this compound systems co-doped with a sensitizer (B1316253) (like Yb³⁺) and an activator (like Er³⁺, Tm³⁺, or Ho³⁺), the ETU mechanism is often dominant.

Thulium (Tm³⁺) Doping: Y₂O₃ doped with Tm³⁺ can produce a strong blue upconversion emission upon excitation with red light (e.g., 632.8 nm). This process typically involves a two-photon absorption mechanism. researchgate.netacs.org

Holmium (Ho³⁺) Doping: Ho³⁺-doped Y₂O₃ can exhibit yellow-green upconversion luminescence. The efficiency of this emission is highly dependent on the Ho³⁺ concentration, with quenching occurring at higher concentrations due to cross-relaxation processes. nih.goviaea.org

Erbium (Er³⁺) and Ytterbium (Yb³⁺) Co-doping: The Yb³⁺-Er³⁺ pair is a classic combination for efficient upconversion. Yb³⁺ ions have a large absorption cross-section in the near-infrared (around 980 nm) and act as sensitizers, transferring the absorbed energy to neighboring Er³⁺ ions, which then emit in the green and red spectral regions. nih.gov

The table below summarizes the upconversion emissions observed in various rare earth-doped this compound systems.

| Activator Ion(s) | Sensitizer Ion | Excitation Wavelength (nm) | Emission Colors |

| Tm³⁺ | - | 632.8 | Blue, Green, Red |

| Ho³⁺ | - | 632.8 | Yellow-Green |

| Er³⁺, Yb³⁺ | Yb³⁺ | ~980 | Green, Red |

| Eu³⁺, Yb³⁺ | Yb³⁺ | ~980 | Orange, Red |

In co-doped this compound systems, sensitization is a crucial process for enhancing luminescence efficiency. A sensitizer ion, which has a large absorption cross-section for the excitation energy, absorbs the energy and then transfers it to a nearby activator ion, which then luminesces. This is particularly useful when the activator ion has a low absorption cross-section at the excitation wavelength. Ytterbium (Yb³⁺) is a commonly used sensitizer for other rare earth ions due to its strong absorption around 980 nm.

The energy transfer from a sensitizer to an activator can occur through several mechanisms:

Resonant Energy Transfer: This occurs when the energy levels of the donor (sensitizer) and acceptor (activator) ions overlap, allowing for a direct, non-radiative exchange of energy. nih.gov

Phonon-Assisted Energy Transfer: When there is a small mismatch between the energy levels of the donor and acceptor, the energy difference can be bridged by the absorption or emission of phonons (lattice vibrations). nih.gov

Cooperative Energy Transfer: In this process, two or more excited sensitizer ions simultaneously transfer their energy to a single activator ion, exciting it to a much higher energy level. This is a key mechanism in upconversion processes. For instance, in Y₂O₃:Eu³⁺,Yb³⁺, two excited Yb³⁺ ions can cooperatively transfer their energy to a Eu³⁺ ion, leading to its visible emission. researchgate.net

Conversely, non-radiative energy transfer processes can also occur, which can quench the luminescence. Cross-relaxation is a significant quenching mechanism, especially at high dopant concentrations. In this process, an excited ion transfers part of its energy to a neighboring ion, resulting in both ions ending up in intermediate, non-radiative states. nih.gov

Impact of Doping on Electronic and Optical Properties of this compound

The introduction of dopant ions into the this compound lattice can significantly alter its electronic and optical properties. The doping process creates localized energy levels within the band gap of the host material, which are associated with the electronic transitions of the dopant ions.

The type and concentration of the dopant can influence the band gap of the material. For instance, doping lanthanum titanate with yttrium has been shown to cause a shift in the absorption towards longer wavelengths, indicating a change in the electronic band structure.

Control of Luminescence by Dopant Concentration and Annealing

The luminescence intensity and efficiency of doped this compound are strongly dependent on the concentration of the dopant ions and the post-synthesis annealing treatment.

Dopant Concentration: For every dopant-host system, there is an optimal concentration at which the luminescence intensity is maximized. Below this concentration, the number of luminescent centers is insufficient to produce strong emission. Above the optimal concentration, a phenomenon known as concentration quenching occurs. This is primarily due to non-radiative energy transfer processes, such as cross-relaxation between nearby dopant ions, which become more probable as the distance between them decreases. tudelft.nl For example, in Ho³⁺-doped Y₂O₃, the most efficient upconversion emission is observed at a concentration of 0.5 mol%, with progressive quenching at higher concentrations. nih.gov